molecular formula C5H12ClN B1463611 N-methylcyclobutanamine hydrochloride CAS No. 848497-98-3

N-methylcyclobutanamine hydrochloride

Cat. No. B1463611
M. Wt: 121.61 g/mol
InChI Key: AZXFWSPGAJVTRL-UHFFFAOYSA-N
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Description

N-Methylcyclobutanamine hydrochloride is a cyclic amine and an important building block in the synthesis of various drug molecules. It has a CAS Number of 848497-98-3 and a molecular weight of 121.61 . Its linear formula is C5H12ClN .


Physical And Chemical Properties Analysis

N-Methylcyclobutanamine hydrochloride appears as a pale-yellow to yellow-brown sticky oil to semi-solid or solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . .

Scientific Research Applications

1. Antibacterial Agent Synthesis

N-methylcyclobutanamine hydrochloride is involved in the synthesis of new heterocyclic compounds with a sulfonamido moiety. These compounds demonstrate promising antibacterial activities, making them suitable candidates for use as antibacterial agents. The reactivity of the precursor compound towards various derivatives, including pyran, pyridine, and pyridazine, was explored, leading to the discovery of eight compounds with high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).

2. Photocatalytic Degradation

N-methylcyclobutanamine hydrochloride is also used in the fabrication of photocatalysts, specifically the SnO2/BiOI n–p heterostructure, which demonstrates significant performance in photocatalytic degradation. It is particularly effective in minimizing antibiotic oxytetracycline hydrochloride under visible light irradiation, indicating its potential application in environmental pollution control (Wen et al., 2017).

3. Reaction Studies

Studies on the reactions of methylenecyclobutanes with silver acetate and iodine provide insights into the rearrangement reaction that occurs at room temperature, yielding aryl-(1-arylcyclobutyl)methanones. This research opens doors to understanding the complex reaction mechanisms and potential applications in synthetic chemistry (Jiang, Le‐Ping Liu, & Shi, 2007).

4. Optical Isomer Synthesis

The compound plays a role in the synthesis and resolution of optical isomers of Thiencynonate hydrochloride, a new muscarinic receptor antagonist. The study not only provided insights into the synthesis of these isomers but also explored a resolution method, contributing significantly to the field of stereochemistry and pharmaceutical sciences (Liu et al., 2006).

5. Environmental Remediation

Research on the removal of antibiotics from water using an all-carbon 3D nanofiltration membrane where N-methylcyclobutanamine hydrochloride is used, presents an innovative solution for environmental remediation. The membrane exhibits a high adsorption rate for tetracycline hydrochloride, indicating its potential application in water purification and environmental conservation efforts (Yang et al., 2018).

Safety And Hazards

N-Methylcyclobutanamine hydrochloride is classified under the GHS07 hazard class . It carries the signal word “Warning” and has hazard statements H302, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and rinsing cautiously with water in case of contact with eyes .

properties

IUPAC Name

N-methylcyclobutanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-6-5-3-2-4-5;/h5-6H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXFWSPGAJVTRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679359
Record name N-Methylcyclobutanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methylcyclobutanamine hydrochloride

CAS RN

848497-98-3
Record name N-Methylcyclobutanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylcyclobutanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Sun, YJ Wang, WW Shi, F Yang, J Tang, T Pang… - RSC …, 2018 - pubs.rsc.org
… 3-yl)oxy)ethyl)-N-methylcyclobutanamine hydrochloride (17). … 3-yl)oxy)ethyl)-N-methylcyclobutanamine hydrochloride (18). … oxy)ethyl)-N-methylcyclobutanamine hydrochloride (19). This …
Number of citations: 3 pubs.rsc.org
K Tars, J Leitans, A Kazaks, D Zelencova… - Journal of medicinal …, 2014 - ACS Publications
… Compound 5b was obtained from N-methylcyclobutanamine hydrochloride (30b) and ethyl 4-bromobutanoate (1) by a similar protocol as 5a; yield 24%. H NMR (CDCl 3 , HMDSO) δ …
Number of citations: 62 pubs.acs.org

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